

3,4-Dichloro-7-azaindole structure and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to 3,4-Dichloro-7-Azaindole: Structure, Nomenclature, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Dichloro-7-azaindole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document elucidates the precise chemical structure, systematic nomenclature, and physicochemical properties of 3,4-Dichloro-7-azaindole. Furthermore, it details common synthetic pathways with an explanatory, step-by-step protocol and discusses its applications, thereby serving as an essential resource for researchers and professionals in the field of drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bicyclic heterocycle that is bioisosteric to indole and purine bases.^{[1][2]} This structural similarity allows it to mimic these crucial biological molecules, making it a highly valuable scaffold in medicinal chemistry. The defining feature of the 7-azaindole core is the presence of a pyridine nitrogen at position 7 and

a pyrrole nitrogen at position 1. This arrangement provides both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling it to form strong, bidentate hydrogen bonds with the hinge region of many protein kinases.[3]

This unique binding capability has led to the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma treatment.[1][3] The versatility of the azaindole ring system, which has five distinct sites for substitution, allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its target-binding affinity and pharmacokinetic profile.[3][4]

Within this important class of compounds, halogenated derivatives like 3,4-Dichloro-7-azaindole are particularly crucial. The chlorine substituents serve two primary roles: they can act as reactive handles for further chemical modification through cross-coupling reactions, and they can modulate the electronic properties of the ring system, often enhancing binding affinity to target proteins. This guide focuses specifically on the 3,4-dichloro substituted variant, providing the foundational knowledge required for its effective use in research and synthesis.

Nomenclature and Structure Elucidation

A precise understanding of a molecule's name and structure is fundamental to scientific communication and experimental design.

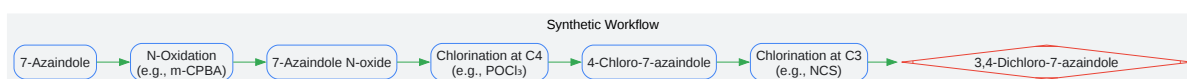
Systematic and Common Nomenclature

- **Systematic IUPAC Name:** The official name according to the International Union of Pure and Applied Chemistry (IUPAC) is **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**. This name describes a pyrrole ring fused to a pyridine ring at the 'b' face (the 2,3-position of the pyrrole). The "1H" indicates the position of the hydrogen on the pyrrole nitrogen, and "3,4-Dichloro" specifies the locations of the chlorine atoms on the bicyclic system.
- **Common Name:** The compound is widely referred to as 3,4-Dichloro-7-azaindole. This name is derived from its relationship to indole, with an "aza" prefix indicating the replacement of a carbon atom with a nitrogen atom at position 7.
- **CAS Number:** The Chemical Abstracts Service registry number for this specific compound is 866637-37-2.

Chemical Structure

The core of 3,4-Dichloro-7-azaindole is a planar, bicyclic aromatic system. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring creates a rigid scaffold. The two chlorine atoms are attached to adjacent carbon atoms, C3 and C4, which are part of the pyrrole and pyridine rings, respectively.

Below is a diagram of the chemical structure with standard atom numbering.



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- To cite this document: BenchChem. [3,4-Dichloro-7-azaindole structure and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3032224#3-4-dichloro-7-azaindole-structure-and-nomenclature]

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